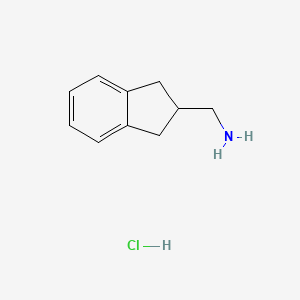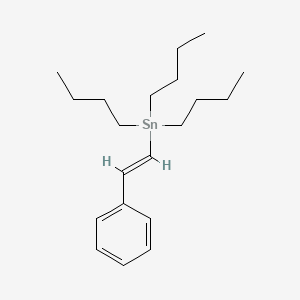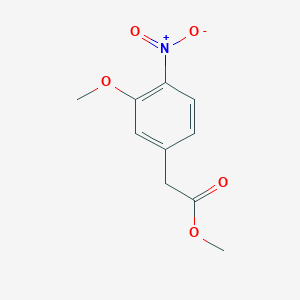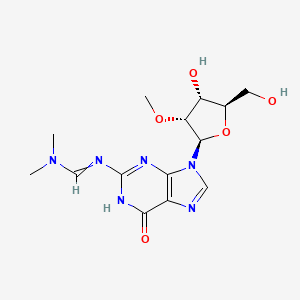
Quetiapine-d8 Hemifumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quetiapine-d8 Hemifumarate is the labelled analogue of Quetiapine . Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It is a 5-HT receptors agonist with a pEC50 of 4.77 for human 5-HT1A receptor and a dopamine receptor antagonist with a pIC50 of 6.33 for human D2 receptor .
Molecular Structure Analysis
The molecular formula of this compound is 2 C21 H17 D8 N3 O2 S . C4 H4 O4 . It has a molecular weight of 899.18495 . Another source suggests a formula weight of 507.6 .Applications De Recherche Scientifique
Aseptic Gingivitis Related to Quetiapine Hemifumarate
Quetiapine hemifumarate, primarily used in psychiatry, has been linked with aseptic gingivitis in a patient with mental retardation, highlighting its role in rare and less known adverse events. This case emphasizes the importance of understanding the full risk profile of quetiapine in diverse patient populations (Gahr et al., 2012).
Characterization of Hydrophilic Matrices
Research focused on the hydration behavior and drug release of controlled release hydrophilic matrix tablets of quetiapine hemifumarate, prepared by various manufacturing processes. This study is critical for understanding the drug's behavior in different pharmaceutical formulations (Kulinowski et al., 2016).
Analytical Method for Determination of Quetiapine Hemifumarate
Development of a sensitive liquid chromatographic assay method for quetiapine hemifumarate quantification highlights advancements in analytical techniques for monitoring its concentration and purity, crucial for quality control in pharmaceuticals (Soma Raju et al., 2009).
DFT Calculations for Quetiapine Hemifumarate
Density Functional Theory (DFT) calculations were performed on quetiapine hemifumarate and its analogues, providing insights into its molecular structure, which is fundamental for understanding its pharmacological properties (Vessally et al., 2016).
Improved Process for Producing Quetiapine Hemifumarate
An improved single pot process for preparing quetiapine hemifumarate free from potential impurities was reported, which is significant for enhancing the drug's production efficiency and purity (Niphade et al., 2009).
Synthesis of Quetiapine Hemifumarate
The synthesis of quetiapine hemifumarate was reported with a 63.4% overall yield, contributing to the understanding of its chemical synthesis and potential optimization for large-scale production (Tao, 2004).
Mécanisme D'action
Safety and Hazards
Quetiapine, the non-labelled version of Quetiapine-d8 Hemifumarate, can cause serious side effects. These include uncontrolled muscle movements in your face, breast swelling and tenderness, nipple discharge, impotence, missed menstrual periods, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection, fever, chills, sore throat, body aches, unusual tiredness, loss of appetite, bruising or bleeding .
Propriétés
Numéro CAS |
1031703-36-2 |
|---|---|
Formule moléculaire |
C21H17D8N3O2S.C21H17D8N3O2S.C4H4O4 |
Poids moléculaire |
899.19 |
Apparence |
White Solid |
melting_point |
172-174°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
111974-72-2 (unlabelled) |
Synonymes |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d8 (2E)-2-Butenedioate; |
Étiquette |
Quetiapine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)